molecular formula C15H11F3N2O3S B5918268 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-phenylacetamide

2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-phenylacetamide

Cat. No.: B5918268
M. Wt: 356.3 g/mol
InChI Key: OHZBTUSRWKVLNG-UHFFFAOYSA-N
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Description

2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-phenylacetamide is a chemical compound with the molecular formula C15H11F3N2O3S It is known for its unique structural features, which include a nitro group, a trifluoromethyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-phenylacetamide typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfanylation: The sulfanyl linkage is formed by reacting the nitro-trifluoromethylated aromatic compound with thiols or disulfides.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, trifluoromethylation, and sulfanylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Aromatics: Formed by substitution reactions on the aromatic ring.

Scientific Research Applications

2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-[2-nitro-4-(trifluoromethyl)phenoxy]phenylacetic acid
  • N-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Uniqueness

2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-phenylacetamide is unique due to its combination of a nitro group, a trifluoromethyl group, and a sulfanyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3S/c16-15(17,18)10-6-7-13(12(8-10)20(22)23)24-9-14(21)19-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZBTUSRWKVLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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